5-(4-CHLOROANILINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
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Overview
Description
5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts such as zinc oxide nanoparticles, which can facilitate the cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls . The reaction conditions are typically mild, and the process is designed to be efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as pyridine bases, to form pyridinium salts.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various reagents to form different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, aryl aldehydes, and β-dicarbonyls. The reactions are often carried out under mild conditions, such as room temperature or moderate heating, and may involve the use of catalysts like zinc oxide nanoparticles .
Major Products
The major products formed from these reactions include various substituted isoxazoles and pyridinium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as photochromic and nonlinear optical materials.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Valdecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Leflunomide: An immunomodulatory drug used in the treatment of rheumatoid arthritis.
Uniqueness
5-(4-Chloroanilino)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific substitution pattern and the presence of the anthraquinone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
10-(4-chloroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O2/c21-11-5-7-12(8-6-11)22-15-9-10-16-18-17(15)19(24)13-3-1-2-4-14(13)20(18)25-23-16/h1-10,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORSWZQASTNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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